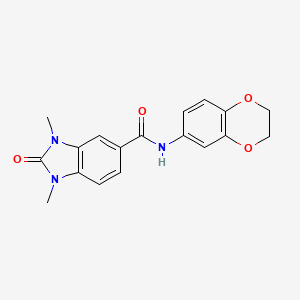![molecular formula C14H15NO3 B5300185 N-[1-(3-methoxyphenyl)ethyl]-2-furamide](/img/structure/B5300185.png)
N-[1-(3-methoxyphenyl)ethyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-methoxyphenyl)ethyl]-2-furamide, also known as Fura-2, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of furamide derivatives and is widely used in various biochemical and physiological studies.
Mechanism of Action
N-[1-(3-methoxyphenyl)ethyl]-2-furamide works by binding to calcium ions in the cytoplasm of cells, causing a change in its fluorescent properties. The binding of calcium ions to this compound causes a shift in the excitation spectrum, resulting in a change in the emitted fluorescence. This property allows researchers to monitor changes in intracellular calcium levels in real-time.
Biochemical and Physiological Effects:
This compound has been extensively used to study various biochemical and physiological processes, including muscle contraction, neurotransmitter release, and cell division. It has also been used to investigate the role of calcium in apoptosis, the programmed cell death process. This compound has also been used in neuroscience research to study the function of calcium channels and the role of calcium signaling in synaptic plasticity.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using N-[1-(3-methoxyphenyl)ethyl]-2-furamide in lab experiments is its high sensitivity and specificity for calcium ions. It can detect changes in calcium levels in real-time, making it an essential tool in studying calcium signaling. However, this compound has some limitations, including its potential toxicity to cells at high concentrations and its limited ability to penetrate cell membranes.
Future Directions
N-[1-(3-methoxyphenyl)ethyl]-2-furamide has already proven to be an essential tool in scientific research, but there are still many future directions for its use. Some of these directions include developing new fluorescent dyes with improved properties, such as higher sensitivity and specificity, and exploring the role of calcium signaling in various diseases, including cancer and neurodegenerative diseases. Additionally, this compound can be used in combination with other techniques, such as optogenetics and gene editing, to investigate complex physiological and biochemical processes.
Conclusion:
In conclusion, this compound is a calcium-sensitive fluorescent dye that has gained significant attention in scientific research due to its unique properties. It is widely used in various biochemical and physiological studies and has been shown to be an essential tool in studying calcium signaling. The future directions for its use are promising, and it is expected to continue to play a significant role in scientific research.
Synthesis Methods
N-[1-(3-methoxyphenyl)ethyl]-2-furamide is synthesized by the condensation of 3-methoxyphenylacetic acid with furfural in the presence of sulfuric acid. The resulting compound is then treated with thionyl chloride to obtain the final product. The synthesis method is well-established, and the purity of the compound can be easily achieved through standard purification techniques.
Scientific Research Applications
N-[1-(3-methoxyphenyl)ethyl]-2-furamide is widely used in scientific research due to its unique fluorescent properties. It is a calcium-sensitive fluorescent dye that can be used to monitor intracellular calcium levels in live cells. This property makes this compound an essential tool in studying various physiological and biochemical processes that involve calcium signaling, including muscle contraction, neurotransmitter release, and cell division.
properties
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10(11-5-3-6-12(9-11)17-2)15-14(16)13-7-4-8-18-13/h3-10H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUWOVRUWLQKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300111.png)
![N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B5300118.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}glycine](/img/structure/B5300126.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B5300138.png)
![2-methyl-4-(4-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5300143.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5300154.png)
![4-(4-{2-[2-oxo-6-(trifluoromethyl)-1,2-dihydro-4-pyrimidinyl]vinyl}phenoxy)butanenitrile](/img/structure/B5300160.png)
![1-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B5300166.png)

![3-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5300176.png)
![4-hydroxy-1-[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5300193.png)
![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5300200.png)
![N-(3-chloro-4-fluorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5300203.png)
